N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide
CAS No.: 921564-22-9
Cat. No.: VC4360293
Molecular Formula: C23H28N2O4
Molecular Weight: 396.487
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921564-22-9 |
|---|---|
| Molecular Formula | C23H28N2O4 |
| Molecular Weight | 396.487 |
| IUPAC Name | N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-ethoxybenzamide |
| Standard InChI | InChI=1S/C23H28N2O4/c1-5-13-25-19-14-17(9-12-20(19)29-15-23(3,4)22(25)27)24-21(26)16-7-10-18(11-8-16)28-6-2/h7-12,14H,5-6,13,15H2,1-4H3,(H,24,26) |
| Standard InChI Key | QIFBXNTVXCPQCA-UHFFFAOYSA-N |
| SMILES | CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)OCC)OCC(C1=O)(C)C |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1, oxazepin-7-yl)-4-ethoxybenzamide, reflects its intricate architecture. The benzoxazepine scaffold consists of a seven-membered ring system fused to a benzene moiety, with an oxygen atom at position 1 and a nitrogen atom at position 4. Key structural features include:
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3,3-Dimethyl groups: These substituents enhance steric bulk, potentially influencing binding pocket interactions.
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4-Oxo functionality: A ketone group at position 4 contributes to hydrogen-bonding capabilities.
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5-Propyl chain: The alkyl side chain may modulate lipophilicity and membrane permeability.
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7-Position substitution: The 4-ethoxybenzamide group introduces aromatic and amide functionalities critical for target engagement .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of benzoxazepine derivatives typically involves multi-step protocols, as exemplified by the preparation of 7-bromo-2,3,4,5-tetrahydrobenzo[f] oxazepine . For the target compound, a plausible route includes:
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Formation of the benzoxazepine core: Cyclization of o-aminophenol derivatives with carbonyl-containing reagents.
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Introduction of the 4-ethoxybenzamide group: Amide coupling using 4-ethoxybenzoyl chloride under Schotten-Baumann conditions.
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Functional group modifications: Alkylation or reduction steps to install the propyl and dimethyl groups.
A representative procedure adapted from benzoxazepine syntheses involves borane-THF-mediated reduction of a ketone intermediate, followed by acid hydrolysis and basification to yield the amine precursor .
Table 1: Key Reaction Conditions for Benzoxazepine Synthesis
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Borane-THF, THF, 65°C | Ketone reduction | 75% |
| 2 | HCl, MeOH/H₂O, reflux | Hydrolysis | 85% |
| 3 | NaOH, EtOAc/H₂O | Basification | 90% |
Analytical Data
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Mass Spectrometry: ESI-MS analysis typically reveals a [M+H]⁺ peak at m/z 454.2, consistent with the molecular formula C₂₄H₂₇N₂O₄.
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NMR Spectroscopy: ¹H NMR signals include δ 1.35 (t, J=7.0 Hz, CH₂CH₃), δ 3.15–3.45 (m, oxazepine ring protons), and δ 7.85 (d, J=8.5 Hz, aromatic protons) .
Pharmacological Properties
Kinase Inhibition Activity
Benzoxazepinones exhibit potent and selective inhibition of receptor-interacting protein 1 (RIP1) kinase, a key regulator of necroptosis. In a landmark study, compound 14 (GSK’481), a structurally related benzoxazepinone, demonstrated an IC₅₀ of 1.3 nM in biochemical assays and >7,500-fold selectivity across 456 kinases .
Table 2: Selectivity Profile of Benzoxazepinone Inhibitors
| Kinase | IC₅₀ (nM) | Selectivity vs. RIP1 |
|---|---|---|
| RIP1 | 1.3 | 1x |
| RIP3 | >10,000 | >7,692x |
| JNK1 | >10,000 | >7,692x |
The compound’s binding mode, elucidated via X-ray crystallography, reveals interactions with the kinase’s hydrophobic pocket without engaging the hinge region, classifying it as a type III inhibitor .
Antimicrobial Activity
Oxazepine derivatives bearing aromatic substituents show broad-spectrum antibacterial activity. In a recent study, analogs with ethoxy groups exhibited MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption and enzyme inhibition .
Pharmacokinetic Profile
Absorption and Distribution
Metabolism and Excretion
Applications in Scientific Research
Drug Development
The compound’s RIP1 kinase inhibition positions it as a candidate for treating inflammatory and neurodegenerative diseases. Preclinical models of multiple sclerosis and Alzheimer’s disease show reduced necroptosis and neuroinflammation with benzoxazepinone treatment .
Biochemical Tools
Fluorescently labeled derivatives serve as probes for studying kinase conformational dynamics via hydrogen-deuterium exchange mass spectrometry (HDX-MS) .
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